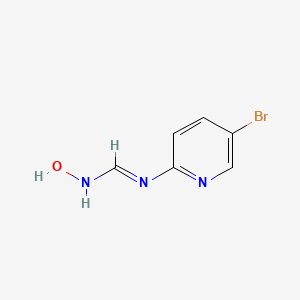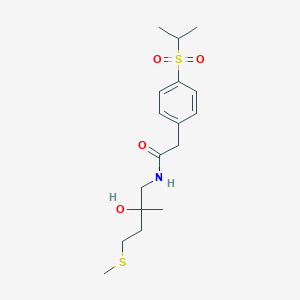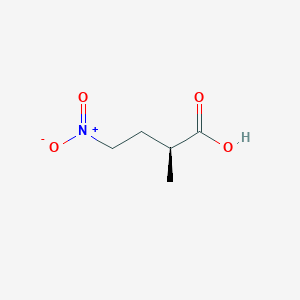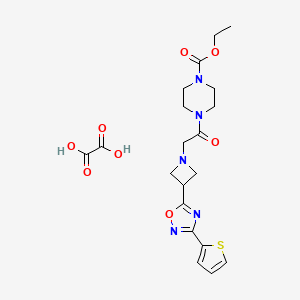
(E)-N-(5-Bromopiridin-2-IL)-N’-hidroximetanimidamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(5-Bromopyridin-2-YL)-N’-hydroxymethanimidamide is an organic compound belonging to the class of amidines. It features a pyridyl ring, which is a six-membered aromatic ring containing nitrogen, substituted with a bromine atom at position 2. The amidine group consists of a central carbon atom connected to two nitrogens, one with a hydroxyl group and the other bonded to the pyridyl ring through a double bond in the E configuration.
Aplicaciones Científicas De Investigación
(E)-N-(5-Bromopyridin-2-YL)-N’-hydroxymethanimidamide is primarily used in scientific research due to its unique structural properties. It is employed in the study of:
Chemical Reactions: Investigating the reactivity of amidine compounds and their derivatives.
Biological Studies: Exploring potential biological activities and interactions with biomolecules.
Material Science: Developing new materials with specific electronic or optical properties.
Mecanismo De Acción
Mode of Action
It is known that the compound contains a pyridyl ring, which is a six-membered aromatic ring with nitrogen, substituted with a bromine atom at position 2. Attached to the pyridyl ring is an amidine group, which consists of a central carbon atom connected to two nitrogens, one with a hydroxyl group (OH) and the other bonded to the pyridyl ring through a double bond (E configuration). These structural features might influence the compound’s interactions with its targets.
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-Bromopyridin-2-YL)-N’-hydroxymethanimidamide typically involves the reaction of 5-bromopyridine-2-carboxaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired amidine compound.
-
Step 1: Formation of Oxime
Reagents: 5-bromopyridine-2-carboxaldehyde, hydroxylamine hydrochloride
Conditions: Basic medium (e.g., sodium hydroxide), solvent (e.g., ethanol)
Reaction: [ \text{5-bromopyridine-2-carboxaldehyde} + \text{hydroxylamine hydrochloride} \rightarrow \text{oxime} ]
-
Step 2: Conversion to Amidine
Reagents: Oxime, ammonium chloride
Conditions: Acidic medium (e.g., hydrochloric acid), solvent (e.g., ethanol)
Reaction: [ \text{oxime} + \text{ammonium chloride} \rightarrow \text{(E)-N-(5-Bromopyridin-2-YL)-N’-hydroxymethanimidamide} ]
Industrial Production Methods
the synthesis can be scaled up by optimizing reaction conditions and using continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Hydrolysis: The amidine group is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the carbon-nitrogen bonds.
Nucleophilic Addition: The carbon-nitrogen double bond within the amidine functionality can react with nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions
Nucleophilic Addition: Nucleophiles such as amines or thiols under mild conditions
Major Products
Hydrolysis: Yields corresponding carboxylic acids and amines
Nucleophilic Addition: Forms substituted amidines or imines
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-(((5-bromopyridin-2-yl)imino)methyl)-6-nitronaphthalen-2-ol: Contains a similar pyridyl ring with a bromine substitution but differs in the additional nitronaphthalen-2-ol moiety.
5-bromopyridine-2-carboxaldehyde: A precursor in the synthesis of (E)-N-(5-Bromopyridin-2-YL)-N’-hydroxymethanimidamide.
Uniqueness
(E)-N-(5-Bromopyridin-2-YL)-N’-hydroxymethanimidamide is unique due to its specific amidine structure and the E configuration of the double bond, which may confer distinct reactivity and biological activity compared to other similar compounds.
Propiedades
IUPAC Name |
N'-(5-bromopyridin-2-yl)-N-hydroxymethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-5-1-2-6(8-3-5)9-4-10-11/h1-4,11H,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIRVDIKMORUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)N=CNO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-Chlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2490931.png)
![4-({[(4-Methoxyphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490932.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methoxybenzamide](/img/structure/B2490938.png)
![N-(3,4-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2490939.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2490940.png)
![N'-(2,5-difluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2490941.png)





![2-[4-(3-Oxobutyl)phenoxy]acetic acid](/img/structure/B2490951.png)
![(E)-N-[2-(1,3-Benzoxazol-2-YL)propyl]-2-phenylethenesulfonamide](/img/structure/B2490952.png)
